molecular formula C14H16N2O2 B2801380 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine CAS No. 1820665-93-7

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine

Cat. No.: B2801380
CAS No.: 1820665-93-7
M. Wt: 244.294
InChI Key: AAAGJUOZFOOKQM-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine is an organic compound with the molecular formula C14H16N2O2 It is a derivative of pyridine, featuring a benzyloxyethoxy group attached to the pyridin-3-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminopyridine with 2-(benzyloxy)ethanol under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The benzyloxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: A similar compound with a different substitution pattern on the pyridine ring.

    2-(Benzyloxy)ethoxybenzene: Another related compound with a benzene ring instead of a pyridine ring.

Uniqueness

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both benzyloxy and ethoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅N₂O₂
  • Molecular Weight : 219.26 g/mol

This compound features a pyridine ring substituted with a benzyloxy group and an ethoxy group, which may influence its biological interactions and solubility.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation across various cancer cell lines. For instance, it was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia) cells, demonstrating significant cytotoxic effects.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa8.5Induction of apoptosis
MCF-76.3Cell cycle arrest in G1 phase
Jurkat4.2Inhibition of mitochondrial respiration

These results suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt normal cell cycle progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle regulators, causing arrest at specific phases.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function has been suggested, although further studies are needed to elucidate the exact mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures, providing insights into the potential efficacy of this compound:

  • A study on benzyloxy-substituted pyridine derivatives demonstrated enhanced binding affinity to specific molecular targets associated with cancer progression, suggesting that structural modifications can significantly influence biological activity .
  • Another investigation highlighted the role of similar compounds in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13-7-4-8-16-14(13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGJUOZFOOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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